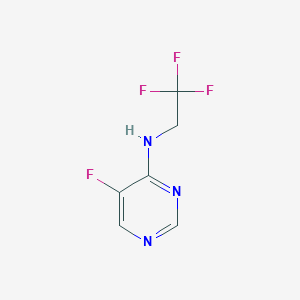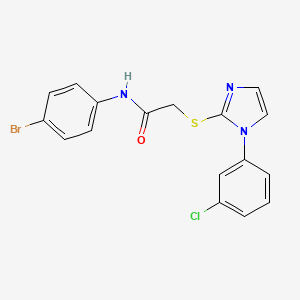![molecular formula C15H12ClN3S B2486972 3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione CAS No. 497060-55-6](/img/structure/B2486972.png)
3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione (hereafter referred to as CMPT) is a heterocyclic compound, which has been studied extensively in the field of synthetic organic chemistry. CMPT is a versatile molecule and has found use in a variety of scientific research applications, including medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Antibacterial Activity
Several derivatives of 1H-1,2,4-triazole-5-thione, including compounds with structural similarities to 3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione, have been synthesized and screened for antibacterial activity. These compounds have shown effectiveness against a range of Gram-positive and Gram-negative bacterial strains (Plech et al., 2011).
Synthesis and Structural Analysis
Studies have focused on synthesizing novel compounds related to 1H-1,2,4-triazole-5-thione and analyzing their molecular structures. These investigations include synthesis protocols, conformational analyses, and crystallographic studies to understand the compound's properties and potential applications (Wujec & Typek, 2023).
Enzyme Inhibition
Compounds derived from 1H-1,2,4-triazole-5-thione have been studied for their potential to inhibit enzymes like lipase and α-glucosidase. These enzymes are significant in various biological processes, and their inhibition can have therapeutic implications (Bekircan et al., 2015).
Antioxidant Properties
Crystal structures of antioxidant compounds containing triazolyl-benzimidazole, structurally related to 1H-1,2,4-triazole-5-thione, have been determined. These studies focus on the molecule's planarity and intermolecular interactions, which can be critical for their antioxidant capabilities (Karayel et al., 2015).
Anti-Cancer Properties
Investigations into benzimidazole derivatives bearing a 1,2,4-triazole unit have explored their potential as anti-cancer agents. These studies involve detailed analysis of the compounds' conformations and interactions at the molecular level, contributing to their efficacy in targeting cancer pathways (Karayel, 2021).
Fungicidal Activity
Research on derivatives of 1H-1,2,4-triazole-5-thione has also revealed their fungicidal properties. Such compounds have been synthesized and tested for their efficacy against certain fungi, indicating their potential use in agricultural or pharmaceutical applications (Jian, 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c16-13-9-5-4-6-11(13)10-14-17-18-15(20)19(14)12-7-2-1-3-8-12/h1-9H,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBWZHZMDZYANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
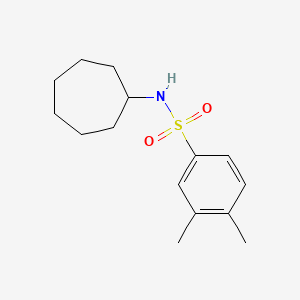
![N-(4-chlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2486891.png)
![1,3-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2486892.png)
![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2486893.png)
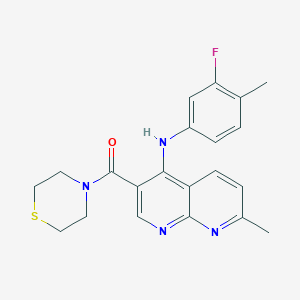
![7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2486899.png)
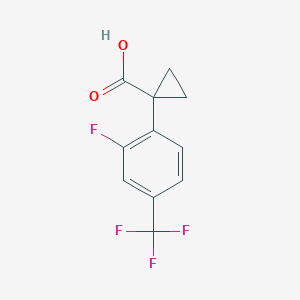
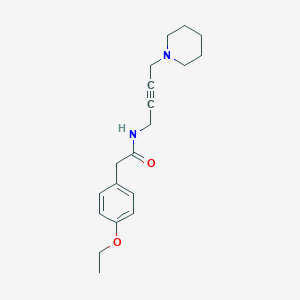
![(Z)-methyl 3-(2-methoxyethyl)-2-((2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2486903.png)

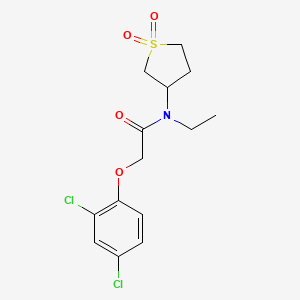
![Ethyl 2-[(3-bromopropanoyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2486907.png)
